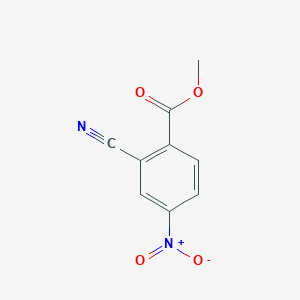

Methyl 2-cyano-4-nitrobenzoate

Description

Contextualization within Nitro- and Cyano-Substituted Aromatic Esters

Aromatic esters are a class of organic compounds that can undergo various reactions, including hydrolysis and reduction. numberanalytics.com The reactivity of these esters is significantly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com The presence of electron-withdrawing groups, such as the nitro (–NO₂) and cyano (–CN) groups found in Methyl 2-cyano-4-nitrobenzoate, plays a crucial role in the molecule's chemical behavior. numberanalytics.commasterorganicchemistry.com

These electron-withdrawing groups decrease the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. masterorganicchemistry.comnowgonggirlscollege.co.in Specifically, the nitro group is a strong deactivating group, which slows the rate of electrophilic substitution reactions. masterorganicchemistry.com The cyano group also acts as an electron-withdrawing group. In the context of the ester functionality, these groups increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack, which can, for example, increase the rate of hydrolysis compared to unsubstituted aromatic esters. numberanalytics.com

Significance of this compound in Contemporary Organic Synthesis

This compound serves as a valuable intermediate in modern organic synthesis. capotchem.commusechem.com Its multifunctional nature allows it to be a precursor in the creation of more complex molecules. The presence of the nitro and cyano groups offers specific reaction sites. For instance, the nitro group can be reduced to an amine, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. nowgonggirlscollege.co.inevitachem.com

This versatility makes the compound a useful building block in the synthesis of pharmaceuticals and agrochemicals. evitachem.com For example, related structures like Methyl 4-cyano-2-nitrobenzoate are used as intermediates in the production of various chemical products. evitachem.comchemicalbull.comchemicalbull.com The specific arrangement of the cyano and nitro groups on the benzene (B151609) ring in this compound provides a defined pattern for further chemical transformations, allowing for the regioselective introduction of other functional groups.

Historical Perspectives on the Synthesis and Reactivity of Nitrobenzoate Derivatives

The study of nitrobenzoate derivatives has a long history, intertwined with the development of organic chemistry. Nitrobenzoic acids, the parent acids of nitrobenzoate esters, have been known since at least the 19th century. atamanchemicals.com Early synthetic methods focused on the direct nitration of benzoic acid or its esters. A well-documented procedure from 1925 describes the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric acid and sulfuric acid to produce methyl m-nitrobenzoate. orgsyn.org This classic method highlights the foundational techniques used to introduce nitro groups onto aromatic rings. orgsyn.org

The reactivity of these compounds was also an early area of investigation. It was established that nitrobenzoic acids are considerably more acidic than benzoic acid itself. atamanchemicals.com Over the years, the synthesis of various isomers and more complex derivatives has been explored. For instance, the synthesis of 4-nitrobenzoic acid is achieved through the oxidation of 4-nitrotoluene. atamanchemicals.com These historical developments in the synthesis and understanding of the reactivity of simpler nitrobenzoates laid the groundwork for the preparation and utilization of more complex, multifunctional molecules like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDETRIOVTGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to Methyl 2 Cyano 4 Nitrobenzoate and Its Analogues

Multi-Step Synthesis Approaches

Conventional synthetic routes to methyl 2-cyano-4-nitrobenzoate typically involve a sequence of reactions, each targeting the introduction or modification of a specific functional group. A plausible and commonly employed strategy commences with a suitably substituted benzene (B151609) derivative, which then undergoes nitration, cyanation, and esterification, though not necessarily in a fixed order. The sequence is often dictated by the directing effects of the existing substituents and the reactivity of the intermediates.

One logical pathway begins with a precursor such as 2-bromo-4-nitrobenzoic acid. This starting material already possesses the nitro group and the carboxylic acid moiety at the desired positions. The synthesis would then proceed with the introduction of the cyano group, followed by the final esterification step.

Nitration Strategies for Benzoic Acid Derivatives

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For benzoic acid derivatives, the carboxylic acid group is a deactivating, meta-directing substituent. However, the synthesis of this compound requires a para-nitro substitution relative to the cyano group and ortho- to the carboxylic acid. Therefore, the nitration step is often performed on a precursor where the directing effects of the substituents favor the desired regiochemistry.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of unwanted side products.

For instance, the nitration of o-xylene (B151617) is a key step in an alternative route towards a precursor for the target molecule. Traditional methods using mixed acids often result in a mixture of 3-nitro-o-xylene and the desired 4-nitro-o-xylene. researchgate.net The separation of these isomers can be challenging. Research has focused on improving the regioselectivity of this reaction.

| Nitrating Agent | Catalyst/Conditions | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | Standard mixed acid | o-Xylene | Low selectivity for 4-nitro-o-xylene, formation of isomeric mixtures. | researchgate.net |

| Fuming HNO₃ | Polyphosphoric acid, H-Y zeolite | o-Xylene | Improved selectivity for 4-nitro-o-xylene. | acs.org |

| Dilute HNO₃ | H-beta zeolite | o-Xylene | Vapor phase nitration with higher selectivity for 4-nitro-o-xylene, environmentally friendlier. | google.com |

Introduction of Cyano Functionality

The cyano group can be introduced onto the aromatic ring through various methods. A classic approach is the Sandmeyer reaction, where an aryl diazonium salt, generated from a primary aromatic amine, is treated with a copper(I) cyanide salt. scirp.orgwikipedia.org This method is particularly useful for introducing a cyano group in positions that are not easily accessible through direct substitution.

In a potential synthetic route to this compound, a precursor such as 4-amino-2-methylbenzoic acid could undergo diazotization followed by a Sandmeyer cyanation. scirp.org However, a more direct approach involves the nucleophilic substitution of a halide, typically a bromide, with a cyanide source. Palladium-catalyzed cyanation reactions have become increasingly popular due to their milder reaction conditions and broader substrate scope compared to traditional copper-mediated methods like the Rosenmund-von Braun reaction. nih.govrsc.org

For the synthesis of this compound starting from methyl 2-bromo-4-nitrobenzoate, a palladium-catalyzed cyanation would be a highly effective method. Various palladium catalysts and cyanide sources can be employed.

| Cyanation Method | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | CuCN | Aryl diazonium salt | Classic method, requires diazotization of an amine. | scirp.orgwikipedia.org |

| Palladium-Catalyzed | Pd(OAc)₂/Ligand, Zn(CN)₂ | Aryl Bromide/Chloride | Milder conditions, broad functional group tolerance. | nih.govorganic-chemistry.org |

| Copper-Catalyzed | CuI, K₄[Fe(CN)₆] | Aryl Halide | Uses a less toxic cyanide source. | iitm.ac.in |

Esterification Techniques for Carboxylic Acid Moieties

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-cyano-4-nitrobenzoic acid. The Fischer esterification is a well-established method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

The hydrolysis of a methyl ester back to the carboxylic acid is also a relevant reaction, for example, in the case of m-nitrobenzoic acid, which can be obtained in higher yield by nitrating methyl benzoate (B1203000) and then hydrolyzing the ester. orgsyn.org

| Esterification Method | Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or TsOH | Carboxylic acid, Methanol (B129727) | Equilibrium reaction, often requires excess alcohol. | masterorganicchemistry.com |

| Saponification (Hydrolysis) | NaOH | Methyl ester | Reverse of esterification, yields the carboxylate salt. | orgsyn.org |

Novel and Green Synthetic Pathways Relevant to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for organic synthesis. google.com This includes the use of less hazardous reagents, alternative energy sources, and catalytic systems that minimize waste and improve efficiency.

Environmentally Benign Approaches to Substituted Benzoates

The development of greener synthetic routes to substituted benzoates, such as this compound, targets each step of the multi-step synthesis. For the nitration step, solid acid catalysts like zeolites are being explored to replace corrosive and polluting mixed acids. google.comiitm.ac.inresearchgate.net These catalysts are reusable and can lead to higher regioselectivity.

In the oxidation of alkylbenzenes, a potential step in an alternative synthesis of the carboxylic acid precursor, traditional oxidants like potassium permanganate (B83412) are being replaced by greener alternatives. Catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant are highly desirable. researchgate.netrsc.org

For the esterification step, solvent-free methods have been developed. mdpi.comresearchgate.netscirp.org These reactions can be promoted by solid-supported catalysts, such as iron oxide nanoparticles, or by microwave irradiation, which can significantly reduce reaction times and energy consumption. mdpi.com Mechanochemical methods, using ball-milling, also offer a solvent-free approach to esterification at room temperature. nih.gov

| Synthetic Step | Green Alternative | Advantages | Reference |

|---|---|---|---|

| Nitration | Solid acid catalysts (e.g., zeolites) | Reusable, improved selectivity, reduced acid waste. | iitm.ac.inresearchgate.net |

| Oxidation | Catalytic systems with O₂ or H₂O₂ | Use of clean oxidants, reduced metal waste. | researchgate.netrsc.org |

| Esterification | Solvent-free, microwave-assisted, mechanochemical | Reduced solvent use, faster reaction times, lower energy consumption. | mdpi.comresearchgate.netnih.gov |

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions, particularly with palladium, are highly effective for transformations like cyanation, the use of transition metals can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, there is growing interest in developing metal-free synthetic methods.

For the introduction of the cyano group, metal-free alternatives to the Sandmeyer reaction are being investigated. nih.gov Photocatalysis has emerged as a powerful tool in this regard. Visible-light-promoted, metal-free photocatalytic reactions can generate aryl radicals from diazonium salts, which can then be trapped by a cyanide source. rsc.org Nickel-catalyzed cyanation, while not metal-free, can be promoted by light, offering a milder alternative to traditional palladium catalysis. organic-chemistry.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has also been shown to be a valuable tool for accelerating reactions and improving yields in a variety of transformations, including the synthesis of aryl nitriles. acs.orgacs.orgorganic-chemistry.orgfigshare.comtandfonline.com This technique can often reduce the need for harsh reaction conditions and catalysts.

| Reaction Type | Metal-Free/Greener Approach | Key Features | Reference |

|---|---|---|---|

| Cyanation | Visible-light photocatalysis with diazonium salts | Metal-free, uses light as an energy source. | rsc.org |

| Cyanation | Nickel-catalyzed, light-promoted | Milder conditions than traditional Pd-catalysis. | organic-chemistry.orgnih.gov |

| General Synthesis | Microwave-assisted synthesis | Rapid heating, shorter reaction times, often improved yields. | acs.orgtandfonline.com |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Solvent Effects in Synthesis

The selection of an appropriate solvent is critical in the synthesis of this compound as it can affect reactant solubility, reaction rate, and the stability of intermediates. Polar aprotic solvents are often favored in related syntheses. For instance, in reactions involving the nucleophilic substitution on the aromatic ring of similar nitro-substituted cyanobenzoates, Dimethylformamide (DMF) has been shown to be a preferred solvent. google.com Its high dielectric constant and ability to solvate cations effectively can facilitate the reaction.

The choice of solvent can also play a crucial role in the nitration of a precursor like methyl 2-cyanobenzoate. The polarity of the solvent can influence the activity of the nitrating agent. While specific studies on the solvent effects for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles suggest that solvents that can stabilize the transition states of the reaction will lead to higher yields.

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | General Applicability in Similar Syntheses |

| Dimethylformamide (DMF) | 36.7 | 153 | Preferred for nucleophilic substitution reactions on nitroaromatic rings. google.com |

| Acetonitrile | 37.5 | 82 | Often used in organic synthesis due to its polarity and wide liquid range. |

| Dichloromethane (DCM) | 9.1 | 40 | A common solvent for a variety of organic reactions. |

| Sulfuric Acid | 100 | 337 | Used as both a solvent and a catalyst in nitration reactions. |

Catalytic Systems and Promoters

Catalysts and promoters are essential for enhancing the reaction rate and selectivity in the synthesis of this compound. The specific catalytic system often depends on the chosen synthetic route.

For a synthesis route involving the esterification of 2-cyano-4-nitrobenzoic acid, a strong acid catalyst is typically required. Concentrated sulfuric acid is a common and effective catalyst for this type of reaction, facilitating the protonation of the carboxylic acid and promoting the nucleophilic attack by methanol. cdc.gov

In a potential synthetic pathway involving the nitration of methyl 2-cyanobenzoate, the catalytic system is inherent to the nitrating agent, which is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

For other potential synthetic strategies, such as those involving cross-coupling reactions, transition metal catalysts like palladium or copper complexes could be employed. In a related context, the use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to improve yields in the synthesis of other nitroaromatic compounds by facilitating the transfer of reactants between different phases. google.com

Furthermore, in subsequent reactions of this compound, such as hydrogenation of the nitro group, catalysts like Raney nickel are utilized. google.com This indicates that the compound is compatible with such catalytic systems, which could be relevant for in-situ modifications or tandem reactions.

| Synthetic Step (Hypothetical) | Catalyst/Promoter | Function |

| Esterification of 2-cyano-4-nitrobenzoic acid | Concentrated H₂SO₄ | Acid catalyst to facilitate ester formation. cdc.gov |

| Nitration of methyl 2-cyanobenzoate | Concentrated H₂SO₄ | Promotes the formation of the nitronium ion. |

| Nucleophilic Aromatic Substitution | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | May enhance reaction rates in a biphasic system. google.com |

| Reduction of Nitro Group | Raney Nickel | Catalyst for hydrogenation. google.com |

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that must be controlled to optimize the synthesis of this compound. The optimal temperature range is highly dependent on the specific reaction being performed.

For instance, nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and the formation of byproducts. In the synthesis of related nitro compounds, the reaction temperature is often maintained at a low range, such as 0-10°C. orgsyn.org

Conversely, esterification reactions often require elevated temperatures to proceed at a reasonable rate. The esterification of similar aromatic carboxylic acids is often carried out at the reflux temperature of the alcohol used, which in the case of methanol is around 65°C. cdc.gov

Pressure can also be a significant factor, particularly in reactions involving gases, such as hydrogenation. For the reduction of the nitro group in a derivative of this compound, a hydrogen pressure of 3 MPa has been reported as effective when used in conjunction with a Raney nickel catalyst at 25°C. google.com While this is a reaction of the target compound rather than its synthesis, it provides insight into the conditions under which the molecule is stable.

| Reaction Type | Typical Temperature Range | Typical Pressure | Impact on Reaction |

| Nitration | 0 - 15°C orgsyn.org | Atmospheric | Low temperature minimizes side reactions and improves selectivity. |

| Esterification | 60 - 70°C (Reflux) cdc.gov | Atmospheric | Higher temperature increases the reaction rate. |

| Catalytic Hydrogenation | 10 - 30°C google.com | 0.1 - 5 MPa google.com | Pressure of hydrogen gas is a key parameter for the reduction of the nitro group. |

Chemical Reactivity and Transformation Pathways of Methyl 2 Cyano 4 Nitrobenzoate

Nucleophilic Substitution Reactions

Substitution at the Aromatic Ring in the Context of Methyl 2-cyano-4-nitrobenzoate

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electronic properties of the substituents attached to the benzene (B151609) ring. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups can significantly reduce the electron density of the ring, making it electrophilic and thus vulnerable to attack by nucleophiles. wikipedia.orglibretexts.org

The SNAr mechanism involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which takes the bonding electron pair with it. libretexts.orglibretexts.org

For a reaction to occur, two primary conditions must be met: a good leaving group must be present on the ring, and the ring's electron density must be sufficiently lowered by electron-withdrawing substituents. libretexts.org In the case of derivatives of this compound, where a leaving group like a halogen is present, the ring is highly activated towards such nucleophilic attacks.

Influence of Nitro and Cyano Groups on Aromatic Reactivity

The presence of the nitro (—NO₂) and cyano (—CN) groups is critical to the reactivity of this compound in nucleophilic aromatic substitution reactions. Both are powerful electron-withdrawing groups that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic substitution. libretexts.orgwikipedia.org

Their activating influence stems from their ability to stabilize the negatively charged Meisenheimer complex formed during the reaction. This stabilization occurs through resonance, where the negative charge is delocalized onto the electron-withdrawing groups. The stabilization is most effective when these groups are positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is para to the C1 position (bearing the methyl ester) and the cyano group is ortho. If a leaving group were present at the C1 or C2 position, both substituents would contribute to stabilizing the intermediate.

The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org The cyano group also contributes significantly to this activation. libretexts.org This combined electronic pull makes the aromatic ring highly electron-deficient and primed for nucleophilic attack.

| Substituent Group | Electronic Effect | Influence on SNAr Reactivity | Position for Maximum Effect (relative to Leaving Group) |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -M) | Strongly Activating | Ortho, Para |

| Cyano (-CN) | Strongly Electron-Withdrawing (-I, -M) | Strongly Activating | Ortho, Para |

| Methyl Ester (-COOCH₃) | Electron-Withdrawing (-I, -M) | Activating | Ortho, Para |

Reductive Transformations

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group (—NO₂) to an amino group (—NH₂) is a fundamental transformation in organic synthesis. This reaction dramatically alters the electronic nature of the substituent, converting it from a potent electron-withdrawing, ring-deactivating group into a strong electron-donating, ring-activating one. masterorganicchemistry.com A variety of methods are available for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction using metals. masterorganicchemistry.comwikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst, often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for reducing aromatic nitro groups. masterorganicchemistry.com

The choice of reagent is crucial, especially when other reducible functional groups are present in the molecule, such as the cyano and ester groups in this compound.

| Reagent/Method | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can also reduce other functional groups like alkenes and nitriles under certain conditions. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups; less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic or neutral medium | A mild and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| SnCl₂/HCl | Tin(II) chloride in concentrated hydrochloric acid | A mild reagent that provides good selectivity for the nitro group. commonorganicchemistry.com |

| Zn/AcOH | Zinc dust in acetic acid | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |

Reductive Cyclization Pathways to Heterocyclic Scaffolds (e.g., Isoquinolinone and Isoquinoline Derivatives)

The strategic placement of the nitro, cyano, and methyl ester groups in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds through reductive cyclization. In this process, the reduction of the nitro group generates a nucleophilic amino group, which can then react intramolecularly with an electrophilic center elsewhere in the molecule.

For instance, the newly formed amino group can attack the electrophilic carbon of the cyano group or the carbonyl carbon of the methyl ester. These intramolecular reactions, often facilitated by the reaction conditions, lead to the formation of new rings. While direct examples for this compound are specific, analogous transformations are well-documented. For example, the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate is a known pathway to synthesize 5-nitroisoquinolin-1-one. researchgate.net Similarly, the reductive cyclization of methyl N-cyano-2-nitrobenzimidates is used to create quinazoline (B50416) scaffolds. organic-chemistry.org

These precedents suggest that upon reduction, this compound could potentially cyclize to form substituted isoquinolinone or isoquinoline-like structures, which are important scaffolds in medicinal chemistry. The specific pathway and resulting heterocyclic product would depend on the reaction conditions and which functional group (cyano or ester) participates in the cyclization.

Stereoselective and Chemoselective Reductions

In a multifunctional compound like this compound, the ability to selectively reduce one functional group while leaving others intact is known as chemoselectivity. This is a critical consideration for synthetic chemists. The reduction of the nitro group without affecting the cyano or methyl ester groups is a prime example of a desired chemoselective transformation.

Several reagents are known to exhibit high chemoselectivity for the nitro group:

Iron (Fe) in acidic or neutral media is a classic choice for selectively reducing nitro groups. commonorganicchemistry.com

Tin(II) chloride (SnCl₂) is another mild reagent that can achieve this selectivity. commonorganicchemistry.com

A combination of hydrazine glyoxylate (B1226380) and zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of other reducible groups like esters and nitriles.

Catalytic hydrogenation with Pd/C, while effective, can sometimes be less selective and may lead to the reduction of the cyano group as well, depending on the reaction conditions. commonorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the direct reduction of this compound to its corresponding aniline (B41778) derivative, no new stereocenters are created, so stereoselectivity is not a factor. However, if the molecule were to undergo subsequent reactions that do generate stereocenters, the choice of reagents and catalysts would become crucial in controlling the stereochemical outcome.

Electrophilic Aromatic Substitution Reactivity

The benzene ring of this compound is substituted with three functional groups: a methyl ester (-COOCH₃), a cyano (-CN), and a nitro (-NO₂) group. The reactivity of the aromatic ring towards electrophilic attack is significantly influenced by the electronic effects of these substituents.

Both the nitro group and the cyano group are potent electron-withdrawing groups. organic-chemistry.org They deactivate the benzene ring towards electrophilic aromatic substitution by substantially reducing the electron density of the π system. rsc.org This deactivation occurs through both inductive effects (-I) and resonance effects (-M). The nitrogen atom of the nitro group carries a formal positive charge, and the carbon atom of the cyano group is electron-deficient due to the electronegativity of the nitrogen atom, leading to a strong inductive pull of electron density from the ring. acs.org Resonance structures for both nitrobenzene (B124822) and benzonitrile (B105546) show the delocalization of this positive charge onto the ortho and para positions of the ring. organic-chemistry.orgcalvin.edu

Consequently, these positions are strongly deactivated towards attack by electrophiles. The meta positions, while still deactivated compared to benzene, are relatively more electron-rich than the ortho and para positions. nih.gov The methyl ester group is also a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. libretexts.org

Given that all three substituents on the ring are deactivating and meta-directing, this compound is highly unreactive towards electrophilic aromatic substitution. Any potential electrophilic attack would be directed to the positions meta to the existing powerful deactivating groups. Specifically, the position C-6 (meta to the cyano group and ortho to the nitro group) and C-5 (meta to the ester group) are the least deactivated sites. However, the cumulative deactivating effect of three electron-withdrawing groups makes such reactions extremely difficult to achieve under standard electrophilic substitution conditions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Nitro (-NO₂) | -I, -M | Strongly Deactivating | Meta |

| Cyano (-CN) | -I, -M | Strongly Deactivating | Meta |

Hydrolytic Stability and Ester Cleavage

The hydrolytic stability of the methyl ester group in this compound is influenced by the electronic character of the other ring substituents and the pH of the medium. The cleavage of the ester can occur under both acidic and basic conditions, typically proceeding through a nucleophilic acyl substitution mechanism.

Under basic conditions (saponification), the rate of hydrolysis is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro and cyano groups. acs.org These groups increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. The hydrolysis of methyl nitrobenzoates, for instance, is a well-established reaction that proceeds readily in the presence of a base like sodium hydroxide. orgsyn.org The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion to yield the carboxylate salt, which upon acidification gives the corresponding carboxylic acid. quora.com Given the presence of two powerful electron-withdrawing groups, the ester group in this compound is expected to be highly labile under alkaline conditions.

Under acidic conditions, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. While electron-withdrawing groups can slightly retard the rate of acid-catalyzed hydrolysis compared to unsubstituted esters, the reaction can still be driven to completion, often with heating. quora.com High-temperature water has also been shown to promote the hydrolysis of substituted methyl benzoates. rsc.org

Table 2: Expected Hydrolytic Reactivity of this compound

| Condition | Reagents | Expected Reactivity | Product (after acidification) |

|---|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | High | 2-cyano-4-nitrobenzoic acid |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This process often requires harsh reaction conditions, such as heating with concentrated acid or base. chemistrysteps.com

Partial Hydrolysis to Amide: Selective partial hydrolysis of a nitrile to an amide can be challenging, as the amide is often more readily hydrolyzed than the starting nitrile. chemistrysteps.comcommonorganicchemistry.com However, methods using alkaline hydrogen peroxide or potassium hydroxide in tert-butyl alcohol have been developed for this transformation. acs.orgrsc.org

Complete Hydrolysis to Carboxylic Acid: Vigorous heating in the presence of strong aqueous acid or base will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to form a carboxylic acid. ebsco.com In the case of this compound, this would lead to the formation of a dicarboxylic acid, provided the ester group is also hydrolyzed.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (containing a -CH₂NH₂ group). openstax.org The presence of other reducible functional groups, such as the nitro group and the ester, complicates this transformation. However, selective reduction of a nitrile in the presence of an aromatic nitro group has been achieved using reagents like borane (B79455) complexes or sodium borohydride (B1222165) with boron trifluoride etherate. calvin.edu Catalytic hydrogenation can also be employed, though it would likely also reduce the nitro group. masterorganicchemistry.com

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.

Table 3: Potential Transformations of the Nitrile Group in this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Partial Hydrolysis | H₂O₂, NaOH | Methyl 2-carbamoyl-4-nitrobenzoate |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 4-nitrobenzene-1,2-dicarboxylic acid (assuming ester hydrolysis) |

| Reduction to Amine | LiAlH₄ or BH₃·THF | (2-(aminomethyl)-5-nitrophenyl)methanol (assuming reduction of nitro and ester) |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Cyano 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For methyl 2-cyano-4-nitrobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide detailed insights into its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl ester protons. Due to the presence of strong electron-withdrawing nitro and cyano groups, the aromatic protons are expected to be significantly deshielded, appearing at downfield chemical shifts. aiinmr.com For similar nitroaromatic compounds, proton signals adjacent to the nitro group can appear in the range of δ 8.2–8.5 ppm. The methyl protons of the ester group will appear as a singlet in the upfield region, typically around δ 3.9 ppm. scielo.br

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The loss of symmetry in the benzene (B151609) ring due to the substitution pattern means that all six aromatic carbons will resonate as distinct signals. aiinmr.com The carbonyl carbon of the ester group is typically found downfield, around 164 ppm, while the methyl ester carbon appears upfield at approximately 52 ppm. aiinmr.com The carbon atom attached to the cyano group is expected around 115 ppm. The presence of the nitro group also influences the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | δ 8.2 - 8.5 | - |

| Methyl (-OCH₃) | ~ δ 3.9 | ~ 52 |

| Carbonyl (C=O) | - | ~ 164 |

| Cyano (C≡N) | - | ~ 115 |

| Aromatic-C | - | 110 - 150 |

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the benzene ring. cam.ac.uklibretexts.org An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom in the ¹³C NMR spectrum. libretexts.org These techniques are crucial for resolving ambiguities that may arise from the interpretation of 1D spectra alone, especially for complex aromatic systems. cam.ac.uklibretexts.org

Solid-State NMR Spectroscopy (e.g., DNP NMR for related systems)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Characteristic Functional Group Vibrations (Nitro, Cyano, Ester)

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong stretching vibrations. The asymmetric stretch appears around 1550-1500 cm⁻¹, and the symmetric stretch is observed in the 1375-1300 cm⁻¹ region. libretexts.org

Cyano Group (C≡N): The cyano group gives rise to a sharp and distinct absorption band in the region of 2240-2220 cm⁻¹.

Ester Group (COOCH₃): The ester functionality is identified by a strong carbonyl (C=O) stretching vibration, typically appearing in the range of 1750-1735 cm⁻¹. uniroma1.it Additionally, the C-O stretching vibrations will be present in the fingerprint region. uniroma1.it

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1375 - 1300 | Strong |

| Cyano (C≡N) | Stretch | 2240 - 2220 | Sharp, Medium |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for related nitrobenzoate compounds include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire ester group. brainly.comchegg.com The nitro group can also undergo fragmentation, leading to the loss of NO or NO₂. brainly.com The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, in the mass spectrum of methyl nitrobenzoate, significant peaks corresponding to the benzoic acid fragment and the methylbenzoate fragment are observed. brainly.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is established as C₉H₆N₂O₄. HRMS analysis distinguishes this formula from other potential structures with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm).

The calculated exact mass for the neutral molecule and its protonated form [M+H]⁺, which is commonly observed in soft ionization techniques like Electrospray Ionization (ESI), is presented below. Experimental determination via techniques such as Time-of-Flight (TOF) mass analysis would yield an observed mass that closely matches this theoretical value, confirming the compound's elemental composition. rsc.orgrsc.org

Table 1: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₉H₆N₂O₄ | 206.03276 |

Fragmentation Pattern Interpretation

In addition to providing the exact mass of the molecular ion, mass spectrometry induces fragmentation of the molecule, offering valuable structural information. The fragmentation pattern of this compound under techniques like Electron Ionization (EI) can be predicted based on the stability of the resulting fragments. The presence of ester, cyano, and nitro functional groups on the aromatic ring leads to characteristic cleavage patterns.

Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group to form a stable acylium ion is a common fragmentation route.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can lose CO.

Loss of the nitro group (NO₂): The C-N bond can cleave, resulting in the loss of a nitrogen dioxide radical.

Elimination of the cyano group (CN): The cyano group can also be lost as a radical.

The interpretation of these fragments helps to piece together the molecular structure, confirming the connectivity of the various functional groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Loss | Calculated m/z |

|---|---|---|

| [C₈H₃N₂O₃]⁺ | •OCH₃ | 175.01436 |

| [C₉H₆NO₂]⁺ | NO₂ | 160.04003 |

| [C₈H₃NO₄]⁺ | •CN | 181.00111 |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure and conjugation within the molecule. azooptics.com

Chromophore Analysis and Electronic Transitions

The structure of this compound contains a highly conjugated system that acts as a strong chromophore. This system comprises the benzene ring substituted with a nitro group (-NO₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃). The nitro group, in particular, is a powerful chromophore and auxochrome, significantly influencing the electronic absorption properties of the molecule. azooptics.com

The UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, these transitions involve the extended conjugated system of the nitro-substituted aromatic ring. They are typically observed in the shorter wavelength UV region.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the ester carbonyl) to a π* antibonding orbital. azooptics.com These transitions are of lower energy and intensity compared to π → π* transitions and typically appear at longer wavelengths. upi.edu For nitroarenes, a weak n→π* transition is often observed between 350-400 nm. azooptics.com

The presence of strong electron-withdrawing groups (nitro and cyano) on the benzene ring causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, moving the absorption to longer wavelengths. libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength (λₘₐₓ) Range |

|---|---|---|

| π → π* | Nitro-substituted benzene ring | ~200–280 nm |

Crystallographic Analysis and Solid State Structural Investigations of Methyl 2 Cyano 4 Nitrobenzoate and Its Analogues

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method has been applied to various analogues of Methyl 2-cyano-4-nitrobenzoate to determine their molecular and crystal structures.

SCXRD studies reveal the precise conformation and geometry of molecules in the crystalline state. For analogues of this compound, these studies have provided detailed information on the planarity of the benzene (B151609) ring and the orientation of its substituents.

For instance, in the related compound, Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, exhibiting a dihedral angle of only 0.6 (1)°. nih.govresearchgate.net In contrast, the methoxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.8 (1)°. nih.govresearchgate.net Similarly, in 2-amino-4-methylpyridinium 4-nitrobenzoate, the nitro group of the 4-nitrobenzoate anion is twisted from the ring by 7.66 (10)°. nih.gov In another analogue, Methyl 4-methylsulfonyl-2-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is 21.33 (19)°, while the carboxyl group is significantly more twisted at 72.09 (17)°.

Detailed analysis of bond lengths, bond angles, and torsion angles from SCXRD data provides a quantitative description of the molecular structure. In the crystal structure of Methyl 4-nitrobenzoate, the bond lengths and angles are reported to be within the expected ranges for such compounds. nih.gov

The study of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, an analogue, revealed that the nitro group is nearly in the same plane as the phenyl ring, with a dihedral angle of 7.4°. mdpi.com Conversely, the plane of the carbonyl group is almost perpendicular to the plane of the ring system, at an angle of 87.9°. mdpi.com

Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in a crystal is directed by a variety of non-covalent interactions. These interactions, although individually weak, collectively determine the stability and properties of the crystalline solid.

Hydrogen bonds are among the most important and directional intermolecular interactions in organic crystals. In the crystal structure of Methyl 4-nitrobenzoate, weak intermolecular aromatic C—H···O hydrogen bonds are present, involving both the carboxyl and nitro groups. nih.govresearchgate.net Similarly, in the crystal of 2-amino-4-methylpyridinium 4-nitrobenzoate, the cations and anions are linked by a pair of N—H⋯O hydrogen bonds, forming a ribbon-like structure. nih.gov These ribbons are further crosslinked by C—H⋯O hydrogen bonds to create a three-dimensional framework. nih.gov

The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate is stabilized by an extensive network of twelve hydrogen bonding interactions, which, along with other forces, link the molecules into infinite stacked sheets. researchgate.net In compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids, the primary linkage between the acid and base molecules is a short hydrogen bond between a carboxy/carboxylate oxygen atom and a nitrogen atom of the base. nih.gov

The presence and nature of hydrogen bonding can be influenced by the presence of other functional groups. For example, the cyano group can participate in C-X∙∙∙N hydrogen bonds, where X can be hydrogen or a halogen. mdpi.com

Aromatic π-stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.orgwikipedia.org These interactions play a significant role in the packing of many aromatic compounds. In the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, two π-stacking interactions, in addition to extensive hydrogen bonding, contribute to the formation of infinite stacked sheets. researchgate.net

The strength and geometry of π-stacking interactions are influenced by the electronic nature of the aromatic rings. The presence of electron-withdrawing groups, such as the nitro and cyano groups in this compound, can significantly affect the electrostatic potential of the aromatic ring, thereby influencing how it interacts with neighboring rings. nih.gov For instance, interactions between electron-rich and electron-poor aromatic rings, known as arene-perfluoroarene interactions, are a specific type of π-stacking. wikipedia.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. core.ac.ukmdpi.comnih.gov This interaction is directional and has been increasingly recognized as a significant force in crystal engineering. In complexes involving cyanomethane derivatives, the cyano group has been shown to enhance C-X∙∙∙N halogen bonds, where X is a halogen. mdpi.com The strength of the halogen bond can be tuned by changing the halogen atom and the other substituents on the molecule. nih.gov

Polymorphism and Crystal Engineering Approaches

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research specifically detailing the polymorphism or crystal engineering of this compound. While the strategic placement of cyano and nitro functional groups on the benzoate (B1203000) ring suggests the potential for interesting intermolecular interactions and possible polymorphic behavior, dedicated studies to investigate these aspects for this particular isomer have not been reported in available scholarly sources.

Polymorphism is a phenomenon where a compound can crystallize into multiple different crystal structures, each with potentially distinct physical properties. Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties, often by controlling intermolecular interactions. Investigations into these areas for a specific compound typically involve techniques such as single-crystal X-ray diffraction under various crystallization conditions.

Despite the existence of crystallographic studies for isomers and related nitrobenzoate compounds, no such data is publicly available for this compound. Consequently, there are no reported polymorphs for this compound, and no data is available to populate a table of its crystallographic parameters. Similarly, there are no documented studies on the use of this compound in crystal engineering, for example, in the formation of co-crystals.

Further research would be required to determine if this compound exhibits polymorphism and to explore its potential in the field of crystal engineering. Such studies would be the first to characterize the solid-state structural landscape of this compound.

Theoretical and Computational Chemistry Studies of Methyl 2 Cyano 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For methyl 2-cyano-4-nitrobenzoate, these methods elucidate its structure, reactivity, and electrostatic nature.

Electronic Structure, Geometry Optimization, and Conformational Analysis (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. scielo.br By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecule's geometry can be optimized to its lowest energy state. nih.govgoogle.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For this compound, the geometry optimization would reveal key structural parameters. The benzene (B151609) ring, substituted with a methyl ester group, a cyano group, and a nitro group, will exhibit distortions from a perfect hexagon due to the electronic and steric influences of these substituents. The electron-withdrawing nature of the nitro and cyano groups significantly influences bond lengths and angles within the aromatic ring.

Conformational analysis, particularly concerning the rotation around the C(aromatic)-C(ester) bond and the orientation of the nitro group, is crucial. Studies on related molecules like methyl 3-nitrobenzoate have shown the existence of different rotational isomers (conformers) with small energy differences. For methyl 3-nitrobenzoate, two stable conformers, It and Ic, were identified, arising from rotation around the C(ar)–C(carbonyl) bond. A similar analysis for this compound would identify the most stable conformer by comparing the relative energies. The planarity of the ester group relative to the benzene ring is a key factor, as maximum overlap between the π-orbital systems contributes to stability. However, steric hindrance from the ortho-substituted cyano group could force the ester and nitro groups to twist out of the plane of the benzene ring, a phenomenon observed in other ortho-substituted nitroaromatics. google.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. utwente.nl A smaller gap suggests higher reactivity.

In this compound, the strong electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups are expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the aromatic ring. The HOMO-LUMO gap can be calculated using DFT methods. For instance, a computational study on a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, determined the HOMO and LUMO energy values, which allowed for the calculation of its global reactivity descriptors. The analysis for this compound would similarly predict its reactivity towards nucleophilic and electrophilic attack. The presence of both cyano and nitro groups likely results in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer and high reactivity. utwente.nl

Table 1: Illustrative Global Reactivity Descriptors from FMO Analysis for a Related Compound (Note: Data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate)

| Parameter | Value (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the constant electron density surface, indicating regions prone to electrophilic and nucleophilic attack. utwente.nlresearchgate.net Color coding is used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an ESP map would show significant negative potential localized around the oxygen atoms of the nitro group and the ester carbonyl, as well as the nitrogen atom of the cyano group. researchgate.net These areas are the most likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring and the methyl group. The strong electron-withdrawing nature of the nitro and cyano substituents would render the aromatic ring itself electron-deficient, making it susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.

Thermochemical Properties and Energetic Analysis

The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for understanding its stability and energy content. Computational methods provide a reliable way to estimate these properties, especially when experimental data is scarce.

Calculation of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of the energetic stability of a molecule. High-level computational methods, such as the G3(MP2)//B3LYP composite method, can be used to accurately calculate the gas-phase enthalpy of formation. This involves calculating the total atomization energy of the molecule and combining it with the known enthalpies of formation of the constituent atoms.

Table 2: Experimental and Calculated Gas-Phase Enthalpies of Formation for Methyl Nitrobenzoate Isomers at 298.15 K (Note: This data is for related isomers and is used for comparative purposes)

| Compound | ΔfH°m(g) (kJ·mol⁻¹) - Calculated |

| Methyl 2-nitrobenzoate | -236.9 ± 4.5 |

| Methyl 3-nitrobenzoate | -249.2 ± 4.4 |

| Methyl 4-nitrobenzoate | -246.3 ± 4.5 |

Investigation of Energetic-Structural Synergies in Isomeric and Related Systems

Analyzing the energetic and structural properties of a series of isomers allows for the investigation of synergies between different functional groups. By comparing the calculated properties of this compound with its isomers (e.g., methyl 4-cyano-2-nitrobenzoate, methyl 5-cyano-2-nitrobenzoate) and related compounds (e.g., methyl dinitrobenzoates, methyl dicyanobenzoates), the specific energetic contribution of the cyano and nitro groups at different positions can be determined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods are excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule over longer timescales. acs.orgacs.org MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For a molecule like this compound, MD simulations can provide insights into:

Conformational analysis: Identifying the preferred three-dimensional arrangements of the molecule in different environments (e.g., in a solvent or in the solid state). researchgate.net

Solvation: Understanding how solvent molecules arrange themselves around the solute and how this affects its properties and reactivity.

Intermolecular interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase.

MD simulations have been successfully used to predict properties like density and to study the phase behavior of related organic molecules. acs.orgresearchgate.net By simulating the system at different temperatures and pressures, one can observe phase transitions and other dynamic processes.

Advanced Interaction Analysis (e.g., Hirshfeld Surface Analysis, NCIplot)

To gain a deeper understanding of the non-covalent interactions that govern the crystal packing and molecular recognition of this compound, advanced computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are employed.

NCIplot (Non-Covalent Interaction plot) is another powerful tool for visualizing and characterizing non-covalent interactions in real space. digitallibrary.co.in It is based on the electron density and its derivatives. The NCIplot can reveal the presence of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, and provides a qualitative measure of their strength. digitallibrary.co.in In studies of related nitro- and cyano-substituted aromatic compounds, these analyses have been crucial in understanding the nature and significance of various intermolecular contacts. digitallibrary.co.in

Synthetic Applications and Derivatization in Advanced Organic Chemistry

Methyl 2-cyano-4-nitrobenzoate as a Versatile Synthetic Intermediate

This compound is a pivotal organic compound that serves as a versatile intermediate in a variety of chemical syntheses. evitachem.commusechem.com Its utility stems from its unique molecular architecture, which incorporates a cyano (-C≡N), a nitro (-NO2), and a methyl ester (-COOCH3) group on a benzene (B151609) ring. evitachem.combldpharm.com The presence of these functional groups, particularly the electron-withdrawing cyano and nitro groups, imparts a significant electrophilic character to the molecule, making it highly reactive and amenable to a range of chemical transformations. evitachem.com This reactivity profile allows it to be a foundational component in the synthesis of more complex molecules. evitachem.com

The strategic placement of the cyano, nitro, and methyl ester functionalities makes this compound an excellent precursor for the synthesis of structurally diverse organic molecules. evitachem.comsigmaaldrich.com Chemists can selectively target these functional groups to introduce new atoms and molecular fragments, thereby building more elaborate chemical structures.

Key reactions that underscore its role as a versatile precursor include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using standard catalytic hydrogenation methods (e.g., using hydrogen gas with a palladium catalyst) or metal hydrides. This transformation is fundamental, as it introduces a nucleophilic amino group, opening pathways to a vast array of derivatives such as amides, sulfonamides, and substituted anilines.

Nucleophilic Substitution/Addition at the Cyano Group: The cyano group can undergo nucleophilic attack, which allows for its conversion into other functional groups. evitachem.com For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in addition reactions.

Modification of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or converted to other esters or amides through transesterification or amidation reactions, respectively.

These transformations enable chemists to use this compound as a starting material to access a wide range of substituted benzene derivatives, which are themselves valuable intermediates in organic synthesis. nih.govambeed.com

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science, forming the core structure of many pharmaceuticals and functional materials. sigmaaldrich.commdpi.commsesupplies.com this compound is a valuable building block for the synthesis of these complex ring systems. sigmaaldrich.com

The transformation of the nitro group to an amino group is often the first step in the construction of heterocyclic rings. The resulting aminocyano or aminocarboxy benzoate (B1203000) can then undergo cyclization reactions with various reagents to form fused heterocyclic systems. For example, derivatives of this compound can be used to synthesize:

Benzimidazoles: These can be formed by reacting the diamine derivative (obtained after reduction of the nitro group and modification of another group) with aldehydes or carboxylic acids.

Quinolines and Quinolones: These can be synthesized through cyclization reactions involving the amino and cyano or ester functionalities. beilstein-journals.org

Benzothiazoles: By introducing a sulfur-containing group, the scaffold can be elaborated into benzothiazole (B30560) derivatives, which are known for their biological activities. acs.org

The ability to serve as a precursor to these and other heterocyclic systems highlights the compound's significance in synthetic organic chemistry. sigmaaldrich.combohrium.com

Synthesis of Agrochemical Intermediates (e.g., Herbicides like Methyldisulfuron)

While direct synthesis of Methyldisulfuron from this compound is not explicitly detailed in the provided context, the broader class of nitrobenzoate derivatives are crucial intermediates in the production of agrochemicals. evitachem.comjustdial.comamoghchemicals.in The functional groups present in this compound are common in precursors for herbicides and pesticides. evitachem.com For instance, the synthesis of many commercial herbicides involves substituted aniline (B41778) or benzoic acid derivatives, which can be accessed from this starting material. The chemical reactivity of this compound makes it suitable for creating novel pesticides or herbicides through further functionalization. evitachem.com

Application in the Synthesis of Dyes and Pigments

Substituted nitroanilines and related aromatic compounds are foundational to the dye and pigment industry. amoghchemicals.inenvironmentclearance.nic.in Compounds like this compound serve as precursors to these chromophoric systems. The synthesis typically involves the reduction of the nitro group to an amine, which is then diazotized and coupled with other aromatic compounds to produce azo dyes. The specific substituents on the benzene ring influence the color and properties of the final dye or pigment. While a direct example of a specific dye synthesized from this exact molecule is not provided, its chemical nature aligns with that of key intermediates used in the manufacture of dyes and pigments. lookchem.com

Precursors for Medicinal Chemistry Scaffolds

The development of new pharmaceuticals often relies on the availability of versatile chemical scaffolds that can be systematically modified to optimize biological activity. sigmaaldrich.comacs.org

This compound is a valuable precursor for the development of pharmaceutical intermediates. evitachem.compharmaffiliates.comkinglyuan.com Its reactivity allows for the synthesis of more complex molecules that are then incorporated into potential drug candidates. evitachem.com The ability to introduce various functional groups and build heterocyclic systems makes it a useful starting point for creating libraries of compounds for drug discovery programs. acs.orgsynfinedrugs.com For example, the benzothiazole scaffold, accessible from precursors like this compound, is the basis for potent DNA gyrase inhibitors with activity against multidrug-resistant bacteria. acs.org The compound's role as an intermediate is critical in synthesizing molecules for research related to drug development and materials science. evitachem.com

Compound Data

Below are tables detailing the compounds mentioned in this article.

Table 1: Primary Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Table 2: Mentioned Compounds and Intermediates

| Compound Name | CAS Number | Use/Relation |

|---|---|---|

| Methyldisulfuron | Not Available | Example of an agrochemical |

| Methyl benzoate | 93-58-3 | Related starting material/intermediate |

| Methyl m-nitrobenzoate | 618-95-1 | Related synthetic intermediate |

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate | Not Available | Reagent for Lossen rearrangement |

| Benzimidazole | 51-17-2 | Example of a heterocyclic compound |

| Quinoline | 91-22-5 | Example of a heterocyclic compound |

Synthesis of Inhibitors and Modulators (e.g., PARP-1 Inhibitor Precursors)

The synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors is a critical area of research in oncology, targeting DNA repair mechanisms in cancer cells. While direct synthetic routes starting from this compound are not prominently documented in the reviewed literature, the general class of nitro- and cyano-substituted benzoates serves as crucial building blocks for various therapeutic agents.

The core structure of many PARP-1 inhibitors features a phthalazinone or a similar heterocyclic scaffold. The synthesis of these scaffolds often involves precursors that can be derived from substituted benzoic acids or their esters. For instance, related compounds such as 2-methyl-4-nitrobenzoic acid are identified as important pharmaceutical intermediates. google.com The strategic placement of electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) on a benzene ring, as seen in this compound, makes the molecule highly reactive and versatile for synthetic transformations.

Key reactions for building inhibitor scaffolds could theoretically involve the chemical modification of the functional groups present in this compound:

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂). This amine can then be used to construct heterocyclic systems, a common feature in many inhibitor backbones.

Hydrolysis or Amination of the Ester: The methyl ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides, which are key interaction points for binding to the PARP-1 enzyme. mdpi.com

Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions.

While these represent chemically plausible pathways, specific examples, reaction conditions, and yields for the derivatization of this compound into a direct PARP-1 inhibitor precursor are not detailed in the currently available research.

Role in the Development of Novel Functional Materials (e.g., Optoelectronic Materials)

The development of novel functional materials for applications in optoelectronics relies on molecules with specific electronic properties. Organic compounds containing both strong electron-donating and electron-withdrawing groups are of particular interest due to their potential for large second-order nonlinear optical (NLO) responses.

This compound possesses two potent electron-withdrawing groups: the nitro group (-NO₂) and the cyano group (-CN). This electronic structure makes the aromatic ring highly electron-deficient. While specific studies detailing the integration of this compound into optoelectronic devices are not found, related nitrobenzoate compounds have been investigated for these properties. For example, Morpholinium 2-chloro-4-nitrobenzoate, when doped into liquid crystals, was shown to increase the dielectric anisotropy of the material, a key parameter in electro-optic device performance. mdpi.com This effect is attributed to the strong intermolecular interactions induced by the substituted phenyl ring.

The potential utility of this compound in this field would stem from its:

High Dipole Moment: The combination of cyano, nitro, and ester groups is expected to create a significant molecular dipole moment.

Charge-Transfer Characteristics: When combined with electron-donating moieties in a larger molecular structure, it could facilitate intramolecular charge transfer, a phenomenon essential for NLO properties.

Research into materials like 2-Amino-4-picolinium 2-chloro-4-nitrobenzoate has demonstrated excellent transmittance in the visible region and significant second harmonic generation (SHG) efficiency, highlighting the importance of the substituted nitrobenzoate framework in creating NLO-active materials. acs.org Theoretical studies and experimental synthesis would be required to fully characterize the optoelectronic properties of materials derived specifically from this compound.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique electronic nature of methyl 2-cyano-4-nitrobenzoate, characterized by the electron-withdrawing properties of the cyano and nitro groups, opens avenues for a variety of chemical transformations that remain to be fully explored.

The field of transition-metal-catalyzed cross-coupling reactions offers significant promise. While nitroarenes have traditionally been used as precursors to anilines, recent advancements have enabled their direct use in coupling reactions through C–NO2 bond activation. acs.org For this compound, this "denitrative coupling" could provide a direct route to biaryls, aryl ethers, and aryl amines, bypassing the need for conversion to a halide. acs.org The presence of a cyano group in the ortho position to the ester and meta to the nitro group makes it a prime candidate for such transformations, as electron-deficient nitroarenes are particularly reactive in these processes. acs.org

Beyond the nitro group, the reactivity of the cyano and ester functions can be further exploited. Selective reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, could lead to novel heterocyclic scaffolds. researchgate.net Similarly, the cyano group can undergo hydrolysis to a carboxylic acid or be reduced, while the ester can be saponified or transesterified. The interplay and selective manipulation of these three functional groups present a significant area for future synthetic exploration.

| Potential Transformation | Reagent/Catalyst Type | Potential Product Class | Citation |

| Denitrative Suzuki–Miyaura Coupling | Palladium catalyst, Arylboronic acid | Substituted 2-cyano-biphenyl-4-carboxylates | acs.org |

| Denitrative Etherification | Palladium catalyst, Phenol | Substituted 2-cyano-4-phenoxybenzoates | acs.org |

| Denitrative Thioetherification | Cobalt Ferrite (B1171679) Nanoparticles, Thiol | Substituted 2-cyano-4-(arylthio)benzoates | acs.org |

| Denitrative Methylation | Palladium catalyst, Trimethylboroxine | Methyl 2-cyano-4-methylbenzoate | acs.org |

| Selective Nitro Reduction | Reducing agents (e.g., H2, Pd/C) | Methyl 4-amino-2-cyanobenzoate | acs.org |

| Cyano Group Hydrolysis | Acid/Base | 4-Nitro-2-(methoxycarbonyl)benzoic acid | google.com |

| Intramolecular C–H Arylation | Metal catalyst | Fused heterocyclic systems | acs.org |

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a compound like this compound, this involves developing synthetic routes that are not only high-yielding but also environmentally benign.

A key focus is the replacement of harsh or hazardous reagents with greener alternatives. For instance, traditional nitration methods often use strong acids, whereas newer, milder nitration techniques can be employed. acs.org Similarly, oxidation and reduction steps can be made more sustainable by avoiding stoichiometric heavy-metal reagents in favor of catalytic processes. google.com